molecular formula C10H15BO3 B11749672 (2-Methoxy-5-propylphenyl)boronic acid

(2-Methoxy-5-propylphenyl)boronic acid

Cat. No.: B11749672
M. Wt: 194.04 g/mol
InChI Key: PRCRHBGVASZBMD-UHFFFAOYSA-N
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Description

(2-Methoxy-5-propylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a methoxy group at the 2-position and a propyl group at the 5-position. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-propylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates.

Industrial Production Methods: Industrial production of boronic acids often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for the efficient synthesis of various boronic acids with high throughput and minimal reaction times .

Chemical Reactions Analysis

Types of Reactions: (2-Methoxy-5-propylphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: (2-Methoxy-5-propylphenyl)boronic acid is unique due to the combined presence of the methoxy and propyl groups, which can influence its reactivity, solubility, and ability to participate in specific chemical reactions. These substituents can also affect the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry .

Properties

Molecular Formula

C10H15BO3

Molecular Weight

194.04 g/mol

IUPAC Name

(2-methoxy-5-propylphenyl)boronic acid

InChI

InChI=1S/C10H15BO3/c1-3-4-8-5-6-10(14-2)9(7-8)11(12)13/h5-7,12-13H,3-4H2,1-2H3

InChI Key

PRCRHBGVASZBMD-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)CCC)OC)(O)O

Origin of Product

United States

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